molecular formula C8H9ClN2O3 B1593070 Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate CAS No. 65269-18-3

Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate

Cat. No. B1593070
CAS RN: 65269-18-3
M. Wt: 216.62 g/mol
InChI Key: RANJBBCBOFEEHM-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate is a chemical compound with the CAS Number: 65269-18-3 . Its IUPAC name is ethyl 4-chloro-2-methoxy-5-pyrimidinecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate is 1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(13-2)11-6(5)9/h4H,3H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate has a molecular weight of 216.62 . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the web search results.

Scientific Research Applications

While I can’t provide the detailed analysis you’re asking for, I can tell you that chemical intermediates like this one are often used in fields like medicinal chemistry, materials science, and chemical engineering. They can be involved in the synthesis of pharmaceuticals, the development of new materials, or the creation of industrial chemicals .

The methods of application or experimental procedures would depend on the specific synthesis pathway being used. This could involve reactions under specific conditions of temperature and pressure, the use of catalysts, or various purification steps .

As for the results or outcomes, these would also depend on the specific application. In medicinal chemistry, for example, the outcome might be the creation of a new drug candidate with potential therapeutic effects. In materials science, it might be the development of a new material with desirable properties .

  • Pharmaceutical Testing : This compound can be used for pharmaceutical testing . In this context, it might be used to synthesize new drug candidates or to test the effects of various chemical reactions.

  • Medicinal Chemistry : In medicinal chemistry, this compound could be used in the synthesis of new pharmaceuticals . The specific applications would depend on the drugs being developed.

  • Materials Science : In materials science, this compound might be used in the development of new materials . For example, it could be used to create polymers with specific properties.

  • Chemical Engineering : In chemical engineering, this compound could be used in the creation of industrial chemicals . This could involve large-scale synthesis and process optimization.

  • Analytical Chemistry : In analytical chemistry, this compound could be used as a standard for mass spectrometry . This would involve using the compound to calibrate the instrument and ensure accurate measurements.

  • Biopharma Production : In biopharma production, this compound could be used in the synthesis of biologically active compounds . This could involve reactions with biological molecules or the creation of drug delivery systems.

  • Pharmaceutical Testing : This compound can be used for pharmaceutical testing . In this context, it might be used to synthesize new drug candidates or to test the effects of various chemical reactions.

  • Medicinal Chemistry : In medicinal chemistry, this compound could be used in the synthesis of new pharmaceuticals . The specific applications would depend on the drugs being developed.

  • Materials Science : In materials science, this compound might be used in the development of new materials . For example, it could be used to create polymers with specific properties.

  • Chemical Engineering : In chemical engineering, this compound could be used in the creation of industrial chemicals . This could involve large-scale synthesis and process optimization.

  • Analytical Chemistry : In analytical chemistry, this compound could be used as a standard for mass spectrometry . This would involve using the compound to calibrate the instrument and ensure accurate measurements.

  • Biopharma Production : In biopharma production, this compound could be used in the synthesis of biologically active compounds . This could involve reactions with biological molecules or the creation of drug delivery systems.

properties

IUPAC Name

ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(13-2)11-6(5)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANJBBCBOFEEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628186
Record name Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate

CAS RN

65269-18-3
Record name Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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